Dodecylbenzene
Overview
Description
Dodecylbenzene is an organic compound with the chemical formula C₁₂H₂₅C₆H₅. It is a colorless liquid with a weak odor and is insoluble in water. This compound consists of a dodecyl group (C₁₂H₂₅) attached to a phenyl group (C₆H₅). This compound is primarily used as a precursor to sodium dodecylbenzenesulfonate, a surfactant that is a key ingredient in household laundry detergents .
Mechanism of Action
Target of Action
Dodecylbenzene, also known as 1-Phenyldodecane, is primarily used as a precursor to sodium dodecylbenzenesulfonate , a surfactant that is a key ingredient of household laundry detergents . The primary target of this compound is the oil-water interface in the context of its use as a surfactant . It acts on this interface to reduce tension and enhance emulsion ability .
Mode of Action
The mode of action of this compound involves the introduction of one or two hydroxyl methyl groups in the lateral position of the benzene-ring sulfonate group . This modification allows it to retain the advantages of anionic sulfonate while also gaining a nonionic hydrophilic group . This dual functionality enhances its surfactant properties, enabling it to reduce the interfacial tension between oil and water more effectively than sodium dodecylbenzenesulfonate alone .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its surfactant properties. It plays a role in the reduction of oil-water interfacial tension, which is crucial in various industrial processes, particularly in the oil and petrochemical industry . It is known that the degradation process involves chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .
Pharmacokinetics
It is known that this compound is a colorless liquid that floats on water and is insoluble in it . This property likely affects its distribution and elimination in the environment.
Result of Action
The primary result of this compound’s action is the reduction of oil-water interfacial tension . This property makes it valuable in the oil and petrochemical industry, where it can enhance oil production . Additionally, the introduction of hydroxyl methyl groups into the benzene-ring sulfonate group enhances the foaming and emulsifying capacities of sodium this compound sulfonate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its degradation in the environment mainly relies on microorganisms . Therefore, factors that affect microbial activity, such as temperature and nutrient availability, could potentially influence the rate and extent of this compound degradation. Additionally, this compound can react exothermically with bases and with diazo compounds , suggesting that its stability and efficacy could be affected by the presence of these substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylbenzene is synthesized through the alkylation of benzene with dodecene. This reaction typically occurs in the presence of acid catalysts such as hydrogen fluoride or aluminum chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of benzene with long-chain alkenes, such as dodecene, using hydrogen fluoride as a catalyst. The process involves mixing benzene and dodecene in the presence of the catalyst, followed by separation and purification steps to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form this compound sulfonic acid.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: Although less common, this compound can be reduced under specific conditions to form dodecylcyclohexane.
Common Reagents and Conditions:
Oxidation: Sulfur trioxide or oleum at controlled temperatures.
Substitution: Acid catalysts like sulfuric acid or aluminum chloride.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Major Products Formed:
Oxidation: this compound sulfonic acid.
Substitution: Various substituted dodecylbenzenes depending on the substituent introduced.
Reduction: Dodecylcyclohexane.
Scientific Research Applications
Dodecylbenzene and its derivatives have a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of surfactants and detergents.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Utilized in the formulation of pharmaceutical products where surfactant properties are required.
Comparison with Similar Compounds
Linear Alkylbenzene Sulfonates (LAS): These are similar to dodecylbenzene in structure but have varying alkyl chain lengths.
Branched Alkylbenzene Sulfonates (BAS): These compounds have branched alkyl chains and were used before LAS but are less biodegradable.
Sodium Dodecyl Sulfate (SDS): Another surfactant with a similar application but different chemical structure, having a sulfate group instead of a benzene ring.
Uniqueness of this compound: this compound is unique due to its specific combination of a long alkyl chain and a benzene ring, which provides both hydrophobic and aromatic properties. This combination makes it particularly effective as a precursor for surfactants like sodium dodecylbenzenesulfonate, which are widely used in various cleaning and industrial applications .
Properties
IUPAC Name |
dodecylbenzene | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXNDCHNDYVRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30, Array | |
Record name | DODECYLBENZENE | |
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DSSTOX Substance ID |
DTXSID7026994 | |
Record name | Dodecylbenzene | |
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Molecular Weight |
246.4 g/mol | |
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Physical Description |
Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
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Boiling Point |
627.8 °F at 760 mmHg (NTP, 1992), 328 °C, 290-410 °C | |
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Flash Point |
275 °F (NTP, 1992), 285 °F, 140.6 °C | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), Insoluble in water, Solubility in water: none | |
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Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8851 @ 20 °C/4 °C, Relative density (water = 1): 0.86 | |
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Vapor Density |
8.47 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.47 (AIR= 1) | |
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Vapor Pressure |
211.97 mmHg (USCG, 1999), 0.0000511 [mmHg], 5.1X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
123-01-3, 29986-57-0, 68442-69-3, 25265-78-5 | |
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Record name | PHENYLDODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2AX003680 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DODECYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DODECYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
19.4 °F (NTP, 1992), 3 °C | |
Record name | DODECYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8604 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DODECYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DODECYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.